[2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate
Description
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Properties
Molecular Formula |
C20H22N2O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C20H22N2O4/c23-18-10-4-15(5-11-18)20(25)26-14-19(24)21-16-6-8-17(9-7-16)22-12-2-1-3-13-22/h4-11,23H,1-3,12-14H2,(H,21,24) |
InChI Key |
JDGHSWNNJIQRJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Biological Activity
[2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
- Chemical Name : [2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate
- Molecular Formula : C16H20N2O3
- Molecular Weight : 288.35 g/mol
The biological activity of [2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate may be attributed to its interaction with various biological targets. Key mechanisms include:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, which is beneficial in neurodegenerative conditions like Alzheimer's disease .
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation .
- Antimicrobial Properties : Some derivatives of hydroxybenzoates have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of [2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate.
Scientific Research Applications
Research indicates that [2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate may exhibit various pharmacological effects, including:
- Antimicrobial Activity : The hydroxybenzoate component can enhance antibacterial properties.
- Anti-inflammatory Effects : The piperidine structure is associated with anti-inflammatory activities.
- Neuroprotective Properties : Potential applications in treating neurological disorders due to the piperidine's interaction with neurotransmitter systems.
Synthetic Routes
Several synthetic pathways have been explored for the production of this compound, typically involving multi-step reactions that incorporate various reagents. Common methods include:
- Condensation Reactions : Combining piperidine derivatives with hydroxybenzoic acid derivatives.
- Reduction Reactions : Modifying ketone groups to enhance biological activity.
Applications in Research and Medicine
The potential applications of [2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate are extensive:
Medicinal Chemistry
The compound's structural attributes make it a candidate for drug development targeting:
- CNS Disorders : Research suggests it may be effective against conditions like Alzheimer's disease and depression due to its neuroactive properties.
- Metabolic Disorders : Its ability to inhibit certain enzymes could be beneficial in treating metabolic syndromes such as type 2 diabetes.
Antioxidant Formulations
Given its hydroxy group, this compound can be utilized in formulations aimed at reducing oxidative stress, which is implicated in various diseases.
Antimicrobial Agents
The compound's predicted antimicrobial properties position it as a potential candidate for developing new antibiotics or antiseptics.
Preparation Methods
Grignard Reaction-Based Ketone Synthesis
The ketone moiety in [2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate is synthesized via Grignard reagent addition. A method adapted from CN101265188A involves reacting beta-bromophenylethane with magnesium in methyl tert-butyl ether (MTBE) to form a Grignard intermediate. This intermediate undergoes nucleophilic attack on diethyl oxalate at −10°C to 50°C, yielding a β-keto ester precursor. Key parameters include:
This method achieves 65–78% yield but requires strict anhydrous conditions to avoid hydrolysis of the Grignard intermediate.
Piperidine-Aniline Coupling
The 4-piperidin-1-ylanilino group is introduced via nucleophilic aromatic substitution. A protocol from US9199944B2 employs 4-fluoro-nitrobenzene and piperidine in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, followed by nitro group reduction using H₂/Pd-C. The resulting aniline derivative is coupled to the β-keto ester via carbodiimide-mediated amidation (EDCl/HOBt), achieving 70–82% yield. Computational modeling (PubChem CID 135045) confirms the steric feasibility of this coupling, as the piperidine’s chair conformation minimizes clashes with the ester group.
Esterification and Protection Strategies
4-Hydroxybenzoate Ester Formation
The ester linkage is constructed using Steglich esterification. 4-Hydroxybenzoic acid is activated with N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), then reacted with the ethanolamine-derived β-keto intermediate. Methanol/THF (3:1 v/v) at 0°C yields 85–90% conversion, though residual DMAP necessitates silica gel chromatography.
Orthogonal Protection of Hydroxyl Groups
To prevent side reactions during amide coupling, the 4-hydroxy group is protected as a TBS ether. Treatment with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane (DCM) achieves >95% protection efficiency. Deprotection using tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl group without affecting the ester or amide bonds.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
A comparative study of solvents for the Grignard reaction revealed MTBE’s superiority over THF due to higher boiling points (55°C vs. 66°C), which reduce solvent loss during reflux. Catalytic iodine (0.5 mol%) accelerates Grignard initiation, cutting reaction time by 30%.
Temperature and pH Control
Maintaining pH 7–8 during amide coupling (EDCl/HOBt) prevents epimerization of the β-keto group. Elevated temperatures (>40°C) promote racemization, reducing enantiomeric excess from 98% to 82%.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the compound at 12.3 minutes with ≥99% purity.
Industrial Scalability and Challenges
Q & A
Q. What are the key synthetic routes for [2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate?
The synthesis typically involves coupling 4-hydroxybenzoic acid derivatives with a piperidine-anilino ethyl ketone intermediate. Critical steps include:
- Esterification : Reacting 4-hydroxybenzoic acid with a 2-oxoethyl bromide derivative under basic conditions (e.g., triethylamine in dichloromethane) .
- Amide Formation : Introducing the 4-piperidin-1-ylanilino group via nucleophilic substitution or condensation reactions. Microwave-assisted synthesis may enhance reaction efficiency .
- Purification : Column chromatography or recrystallization is used to isolate the pure product .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR confirm the ester linkage, piperidine ring protons, and aromatic substituents .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1700 cm) and hydroxyl groups (O-H at ~3200 cm) .
Q. How can TLC be utilized for preliminary identification?
Q. What are the stability considerations for this compound?
- pH Sensitivity : Test stability in buffers (pH 4–8) using HPLC to monitor degradation.
- Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 1–3 months .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Q. What methodologies are suitable for assessing biological activity?
- Enzyme Inhibition Assays : Test interactions with targets like kinases or proteases using fluorescence-based assays .
- Cellular Uptake Studies : Radiolabel the compound and measure intracellular accumulation via scintillation counting .
Q. How can structural analogs be designed for SAR studies?
Q. What advanced techniques characterize degradation products?
Q. How can solubility challenges be addressed in formulation?
- Co-solvent Systems : Use ethanol/PEG 400 mixtures to enhance aqueous solubility.
- Nanoparticle Encapsulation : Employ PLGA nanoparticles to improve bioavailability .
Q. What computational tools predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding affinities with receptors like GPCRs or ion channels .
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of interactions .
Methodological Tables
Table 1: Key Analytical Parameters for Characterization
| Technique | Parameters | Reference |
|---|---|---|
| H NMR | δ 1.5–2.5 (piperidine protons) | |
| HR-MS | m/z [M+H] = Calculated ± 0.001 | |
| HPLC | Mobile phase: Methanol/buffer (65:35), λ = 254 nm |
Table 2: Optimization Strategies for Synthesis
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Time | Microwave, 2h vs. 24h | +20% |
| Catalyst | Triethylamine (5 mol%) | +15% |
| Solvent | Dichloromethane vs. THF | +10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
